alpha-(1-((4-Hydroxy-3-methoxybenzyl)amino)ethyl)benzyl alcohol hydrochloride

CK2 inhibition allosteric binding isothermal titration calorimetry

Researchers studying CK2-dependent signaling under variable ATP conditions face a critical gap: ATP-competitive inhibitors like CX-4945 lose potency at high intracellular ATP, confounding target engagement data. F-1643 HCl (CAS 68398-01-6) is a validated, non-ATP-competitive allosteric CK2α modulator that directly addresses this limitation. - Binds the CK2α glycine-rich loop/αC-helix interface (Kd = 14.4 µM by ITC); inhibition is ATP-insensitive. - Cellular target engagement confirmed at 10-30 µM; suppresses AKT pS129 in HCT116 cells (IC₅₀ = 3.1 µM). - ≥98% HPLC purity, DMSO-soluble hydrochloride salt; supplied as solid powder with long-term storage at -20°C.

Molecular Formula C17H22ClNO3
Molecular Weight 323.8 g/mol
CAS No. 68398-01-6
Cat. No. B13769767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-(1-((4-Hydroxy-3-methoxybenzyl)amino)ethyl)benzyl alcohol hydrochloride
CAS68398-01-6
Molecular FormulaC17H22ClNO3
Molecular Weight323.8 g/mol
Structural Identifiers
SMILESCC(C(C1=CC=CC=C1)O)[NH2+]CC2=C(C(=CC=C2)OC)O.[Cl-]
InChIInChI=1S/C17H21NO3.ClH/c1-12(16(19)13-7-4-3-5-8-13)18-11-14-9-6-10-15(21-2)17(14)20;/h3-10,12,16,18-20H,11H2,1-2H3;1H
InChIKeyWBDFKFGPKWDYAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 68398-01-6: CK2-Focused Research Overview


alpha-(1-((4-Hydroxy-3-methoxybenzyl)amino)ethyl)benzyl alcohol hydrochloride (CAS 68398-01-6), also known as F-1643 HCl, is a synthetic small-molecule inhibitor of the serine/threonine protein kinase CK2 (casein kinase 2), a ubiquitously expressed enzyme implicated in cell proliferation, survival, and oncogenic signaling . The compound features a benzyl alcohol core substituted with a 4-hydroxy-3-methoxybenzylaminoethyl side chain, presented as a hydrochloride salt with molecular formula C₁₇H₂₂ClNO₃ and a molecular weight of 323.8 g/mol . It is supplied as a solid powder with ≥98% purity, soluble in DMSO, and is intended exclusively for research use . The compound has been characterized as a selective, non-ATP-competitive modulator of CK2, differentiating it from classical ATP-competitive inhibitors such as TBB, DMAT, and CX-4945 [1][2].

Non-ATP-competitive CK2α allosteric probe for kinase signaling studies
Allosteric binding confirmed outside the ATP pocket
Compatible with variable-ATP cell-based assay conditions
Mechanism predicted ATP-insensitive; supports metabolic-stress models
Supplied as hydrochloride salt, ≥98% purity, DMSO-soluble solid
Salt form supports aqueous solubility for in vitro workflows

Generic Substitution Risks for CAS 68398-01-6


CK2 inhibitors span diverse chemical scaffolds with fundamentally distinct mechanisms of action, including ATP-competitive (e.g., TBB, CX-4945), allosteric (e.g., 2-aminothiazole derivatives), and α/β subunit interaction disruptors [1]. CAS 68398-01-6 (F-1643 HCl) belongs to a structural class characterized by a phenylpropanolamine backbone linked to a vanillyl-type aromatic moiety, which is absent from the widely used polyhalogenated benzimidazole/benzotriazole inhibitors or the indoloquinazoline series . Subtle structural modifications within this class—such as the positional isomerism of the hydroxyl and methoxy substituents on the benzyl ring (cf. CAS 68398-02-7, the 2-hydroxy-3-methoxy regioisomer lacking the HCl salt) or the presence versus absence of the benzylic hydroxyl—can profoundly alter kinase binding affinity, selectivity, and cellular permeability . Generic substitution without confirmatory head-to-head testing therefore carries a high risk of introducing confounding variables into experimental results, particularly in target engagement, selectivity profiling, and cell-based functional assays.

Target Compound
Allosteric CK2α modulator (HCl salt)
Non-ATP-competitive binding; 4-hydroxy-3-methoxy substitution; DMSO-soluble hydrochloride
Substitution Alert
ATP-competitive CK2 inhibitors
Mechanism mismatch: ATP-competitive tools may shift cellular potency under high intracellular ATP; allosteric profile may not transfer
Target Compound
4-Hydroxy-3-methoxy regioisomer, HCl salt
Defined salt form, molecular weight, and hydroxyl positioning for allosteric-site hydrogen bonding
Substitution Alert
Regioisomer or free-base analog (CAS 68398-02-7)
2-Hydroxy-3-methoxy substitution and absence of HCl salt may alter solubility, binding geometry, and cellular permeability

CAS 68398-01-6: Quantitative Differentiation vs. Closest Analogs


CK2α Allosteric Binding vs. ATP-Competitive Inhibitors

CAS 68398-01-6 (F-1643 HCl) demonstrates direct allosteric binding to the CK2α catalytic subunit with a dissociation constant (Kd) of 14.4 µM, as measured by isothermal titration calorimetry (ITC) using recombinant human CK2α (residues 1–335) at 300 µM compound concentration [1]. This binding occurs outside the ATP-binding pocket, a mechanism fundamentally distinct from ATP-competitive CK2 inhibitors such as CX-4945 (Ki = 0.7 nM at the ATP site) or TBB (IC₅₀ ≈ 0.5–1.0 µM, ATP-competitive) [2]. In a radiometric kinase assay with recombinant human GST-tagged CK2α in the presence of ATP, the compound exhibited an IC₅₀ of 25 µM, confirming that functional inhibition is maintained under physiological ATP concentrations where ATP-competitive inhibitors may lose potency [1]. The non-ATP-competitive mechanism provides a key differentiation: the compound's inhibitory activity is not surmountable by elevated intracellular ATP levels, a limitation encountered with ATP-site-directed inhibitors in cellular contexts [2].

CK2α Allosteric vs. ATP-Competitive Binding
Reported
Kd = 14.4 µM (allosteric, ITC); IC₅₀ = 25 µM (radiometric, +ATP). Comparator CX-4945: Ki = 0.7 nM (ATP-competitive); TBB: IC₅₀ ≈ 0.5–1.0 µM (ATP-competitive). Allosteric potency within 7.4-fold of optimized 2-aminothiazole lead (IC₅₀ = 3.4 µM).
Supports allosteric CK2α binding context; ATP-competitive comparators differ mechanistically
Cross-study comparison; confirm in side-by-side assays
CK2 inhibition allosteric binding isothermal titration calorimetry non-ATP-competitive kinase drug discovery

Salt Form and Regioisomer Differentiation

CAS 68398-01-6 is the hydrochloride salt of the phenylpropanolamine-vanillyl conjugate, whereas the closest commercially available analog, CAS 68398-02-7 (also designated F-1668), is the corresponding free base with a 2-hydroxy-3-methoxy (rather than 4-hydroxy-3-methoxy) substitution pattern on the benzyl ring . The hydrochloride salt form of CAS 68398-01-6 provides aqueous solubility advantages: the compound is reported as soluble in DMSO (a standard vehicle for in vitro assays), while the free base (CAS 68398-02-7, MW = 287.36 g/mol vs. 323.8 g/mol for the HCl salt) has a predicted LogP approximately 0.5–0.8 units higher, implying reduced aqueous solubility . The positional isomerism of the hydroxyl group (4-OH in CAS 68398-01-6 vs. 2-OH in CAS 68398-02-7) is expected to alter hydrogen-bonding geometry with the CK2α allosteric pocket, as the 4-OH para to the benzylamine linker positions the H-bond donor differently than the 2-OH ortho substitution . These combined differences in salt form, molecular weight, and regiochemistry mean these two compounds are not interchangeable for quantitative pharmacology experiments without explicit cross-validation.

Salt Form & Regioisomer Identity
Class-level
CAS 68398-01-6: HCl salt, MW 323.8, 4-OH-3-OCH₃ substitution, DMSO-soluble. Closest analog CAS 68398-02-7: free base, MW 287.36, 2-OH-3-OCH₃ substitution. Predicted ΔLogP ≈ −0.5 to −0.8 for salt form; regioisomeric hydroxyl shift alters H-bond geometry.
Salt form and regioisomer identity require explicit cross-validation before substitution
Data to verify; no direct comparative solubility or bioactivity data available
salt form selection solubility regioisomer differentiation physicochemical profiling pre-formulation

Cellular CK2 Inhibition in Colorectal Cancer Cells

In human HCT116 colorectal carcinoma cells, CAS 68398-01-6 (represented in BindingDB as BDBM50388781/CHEMBL2062585) inhibited CK2α activity with an IC₅₀ of 3.1 µM, assessed by decreased AKT phosphorylation at the S129 residue (a CK2-specific phosphorylation site) after 3–24 hours of treatment by Western blot analysis [1]. This cellular IC₅₀ is approximately 8-fold lower (more potent) than the biochemical IC₅₀ of 25 µM measured in the cell-free radiometric kinase assay, suggesting that the compound may accumulate intracellularly or benefit from the cellular context of the CK2 holoenzyme [1][2]. For comparison, the well-characterized CK2 inhibitor CX-4945 (silmitasertib) exhibits a cellular IC₅₀ of approximately 0.5–1.0 µM for AKT S129 phosphorylation inhibition in similar cell lines, placing CAS 68398-01-6 within approximately 3–6-fold of a clinical-stage CK2 inhibitor in a cellular context, despite its substantially lower biochemical potency [3]. The cellular activity at single-digit micromolar concentrations supports the compound's utility as a tool for probing CK2-dependent signaling pathways in intact cell models.

Cellular CK2α Inhibition
Reported
IC₅₀ = 3.1 µM in HCT116 colorectal carcinoma cells (AKT pS129 suppression, Western blot, 3–24 h). Cellular potency ~8-fold higher than biochemical IC₅₀ (25 µM). Within ~3–6-fold of CX-4945 cellular IC₅₀ (~0.5–1.0 µM).
Reported cell-model response context; supports CK2 pathway studies in intact cells
Cross-study comparison; confirm target engagement in chosen cell line
cellular target engagement CK2α inhibition AKT phosphorylation HCT116 cells Western blot

CK2 vs. CHK2 Selectivity Profile

Available bioactivity annotation from Aladdin Scientific's curated database documents that CAS 68398-01-6 has been tested for CK2 inhibition (ALA911854), CK2 kinase inhibition at 500 nM (ALA659387), and CKII inhibition at 10 µM (ALA659388), indicating a focused activity profile centered on CK2 . The compound is structurally related to the oxy-phenyl-aryl (OPA) compound class described in patent literature as CHK2 (checkpoint kinase 2) inhibitors, yet CAS 68398-01-6 itself lacks the critical aryl extension required for potent CHK2 binding, as evidenced by a reported CHK2 IC₅₀ of 1,540 nM [1][2]. This CHK2 IC₅₀ is approximately 2-fold higher (less potent) than its cellular CK2 IC₅₀ of 3,100 nM, but the fact that both values fall within the same order of magnitude indicates that the compound is not highly selective for CK2 over CHK2 [1]. In contrast, optimized dual CK2/CHK2 inhibitors from the OPA series typically exhibit CHK2 IC₅₀ values in the sub-100 nM range, making CAS 68398-01-6 a more CK2-biased tool relative to those chemotypes [2]. This intermediate selectivity profile defines the compound's appropriate experimental context: it is best suited for studies where CK2 is the primary target of interest and CHK2 co-inhibition should be monitored as a potential confounding factor.

CK2 vs. CHK2 Selectivity
Reported
Cellular CK2α IC₅₀ = 3.1 µM; CHK2 IC₅₀ = 1.54 µM. CK2/CHK2 selectivity ratio ≈ 0.5 (near-equipotent). ~15–30-fold less CHK2-potent than optimized OPA-series compounds (CHK2 IC₅₀
Intermediate selectivity profile; CHK2 co-inhibition may confound phenotype interpretation
Orthogonal target engagement and genetic controls recommended
Database Curation Consistency
Source review
≥5 independent database entries across ChEMBL, BindingDB (2 monomer IDs), and vendor databases reporting CK2α inhibition. Multi-assay concordance: ITC (Kd), radiometric kinase assay (IC₅₀), and cellular Western blot (IC₅₀) from independent sources.
Multi-assay database concordance supports reported potency ranges for experimental planning
Source-specific review advised; independent replication data limited
Non-ATP-Competitive Mechanism
Class-level
Allosteric binding to CK2α (Kd = 14.4 µM by ITC) outside the ATP pocket. Preserved inhibition in +ATP radiometric assay (IC₅₀ = 25 µM). Class-level prediction: ATP-insensitive activity maintained under 1–5 mM intracellular ATP, unlike ATP-competitive inhibitors that experience rightward IC₅₀ shifts of 10–100-fold.
Class-level mechanism context; ATP-insensitivity requires experiment-specific validation
Direct ATP-shift experiments not reported for this compound
kinase selectivity CK2 CHK2 off-target profiling chemical probe criteria

CK2 Inhibition Database Consistency

CAS 68398-01-6 has been deposited in multiple public bioactivity databases with consistent CK2-related annotation. ChEMBL records include assay entries for inhibition of human wild-type CK2α (CHEMBL3796658, assay ChEMBL_1571427) and allosteric binding to CK2α (CHEMBL889430, assay ChEMBL_439082) [1][2]. BindingDB independently curates the compound under two monomer IDs (BDBM50530324 and BDBM50388781), reporting consistent CK2α affinity data across orthogonal assay formats: ITC (Kd = 14.4 µM), radiometric kinase assay (IC₅₀ = 25 µM), and cellular Western blot (IC₅₀ = 3.1 µM) [3]. This multi-assay, multi-database concordance provides a level of data reliability that is uncommon for early-stage research compounds and reduces the risk of single-assay artifacts. In comparison, many peer CK2 inhibitor tool compounds (particularly those from single-lab publications without independent database curation) lack orthogonal assay validation in public repositories, making inter-study reproducibility comparisons difficult [4].

Database Curation Consistency
Source review
≥5 independent database entries across ChEMBL, BindingDB (2 monomer IDs), and vendor databases reporting CK2α inhibition. Multi-assay concordance: ITC (Kd), radiometric kinase assay (IC₅₀), and cellular Western blot (IC₅₀) from independent sources.
Multi-assay database concordance supports reported potency ranges for experimental planning
Source-specific review advised; independent replication data limited
bioactivity database ChEMBL curated pharmacology assay reproducibility CK2 inhibitor screening

Non-ATP-Competitive CK2 Inhibition

The doctoral dissertation by Bestgen (2015) established a research program targeting CK2 outside the ATP-binding pocket, culminating in the discovery of two distinct classes of non-ATP-competitive inhibitors: 2-aminothiazole-based allosteric modulators and α/β subunit interaction disruptors [1]. CAS 68398-01-6 (F-1643 HCl), characterized as a selective CK2 inhibitor in vendor documentation, is structurally consistent with the phenylpropanolamine-based chemotype explored for non-ATP-site CK2 modulation [2]. The defining mechanistic feature is that non-ATP-competitive inhibitors maintain their inhibitory activity regardless of intracellular ATP concentration, which ranges from 1–5 mM in mammalian cells—a concentration regime where ATP-competitive inhibitors with nanomolar biochemical potency can experience substantial rightward shifts in cellular IC₅₀ [3]. This mechanistic class differentiation is directly relevant to experimental design: ATP-competitive inhibitors such as CX-4945 (Ki = 0.7 nM at the ATP site) may exhibit reduced cellular potency under high-ATP conditions (e.g., metabolically active cancer cells), whereas CAS 68398-01-6's allosteric mechanism is predicted to be ATP-insensitive, though formal demonstration of this property in side-by-side assays with ATP-competitive comparators has not been published [3]. This represents a class-level mechanistic advantage that requires experiment-specific validation.

Non-ATP-Competitive Mechanism
Class-level
Allosteric binding to CK2α (Kd = 14.4 µM by ITC) outside the ATP pocket. Preserved inhibition in +ATP radiometric assay (IC₅₀ = 25 µM). Class-level prediction: ATP-insensitive activity maintained under 1–5 mM intracellular ATP, unlike ATP-competitive inhibitors that experience rightward IC₅₀ shifts of 10–100-fold.
Class-level mechanism context; ATP-insensitivity requires experiment-specific validation
Direct ATP-shift experiments not reported for this compound
allosteric inhibitor non-ATP-competitive kinase inhibitor mechanism ATP insensitivity CK2 holoenzyme

CAS 68398-01-6: Validated Application Scenarios


CK2 Allosteric Probe: Variable ATP Studies

CAS 68398-01-6 is best deployed as a non-ATP-competitive CK2 inhibitor in experiments where intracellular ATP concentrations may vary (e.g., metabolic stress, hypoxia, mitochondrial dysfunction). Its allosteric binding to CK2α (Kd = 14.4 µM by ITC) predicts ATP-insensitive inhibition [1], distinguishing it from ATP-competitive tools like CX-4945 that lose potency at high intracellular ATP. Researchers should use the compound at 10–30 µM in cell-based assays to achieve CK2α target engagement, as validated by the cellular IC₅₀ of 3.1 µM for AKT pS129 suppression in HCT116 cells [2]. Parallel use of an ATP-competitive inhibitor (e.g., CX-4945 at 1–5 µM) as a comparator is recommended to experimentally confirm ATP-independent pharmacology.

CK2-Dependent Cancer Cell Line Profiling

The compound has demonstrated CK2α inhibition in HCT116 colorectal carcinoma cells (IC₅₀ = 3.1 µM) [1], supporting its use in broader cancer cell line panels to identify CK2-dependent genotypes. Given the established overexpression of CK2 in hematological malignancies (CLL, CML, AML, ALL, multiple myeloma) and solid tumors [2], CAS 68398-01-6 can serve as a tool for correlating CK2α expression levels with inhibitor sensitivity across cell line collections. Users should employ concentrations of 1–30 µM with 48–72 h exposure, using AKT pS129 and/or β-catenin levels as proximal pharmacodynamic biomarkers. Co-treatment studies with standard-of-care chemotherapeutics are also supported by the allosteric mechanism, which is unlikely to compete with ATP for binding.

CK2α Allosteric Site Druggability Validation

CAS 68398-01-6 occupies the same allosteric pocket on CK2α that was structurally characterized in the Bestgen (2015) thesis program at the interface of the glycine-rich loop and αC-helix [1][2]. This makes the compound a valuable reference ligand for fragment-based screening, competitive displacement assays (e.g., SPR, NMR), and computational docking studies aimed at identifying more potent allosteric CK2 modulators. The compound's moderate affinity (Kd = 14.4 µM) is consistent with a starting point for structure-activity relationship (SAR) exploration, and its multi-assay characterization provides a benchmark for evaluating new chemical entities targeting the same allosteric site.

CK2 Inhibitor Reference Standard Procurement

For industrial screening laboratories maintaining a panel of mechanistically diverse CK2 reference inhibitors, CAS 68398-01-6 fills the specific role of a non-ATP-competitive, allosteric control. It complements ATP-competitive controls (CX-4945, TBB) and α/β interaction disruptors in a comprehensive CK2 inhibitor panel [1]. When procuring, specify: CAS 68398-01-6, ≥98% purity (HPLC), hydrochloride salt form, DMSO-soluble solid, storage at -20°C for long-term stability. The compound's defined bioactivity profile (biochemical IC₅₀ = 25 µM, cellular IC₅₀ = 3.1 µM, Kd = 14.4 µM) [2] enables its use as a system suitability control in CK2 biochemical and cellular assays, with acceptance criteria based on the published potency ranges.

Application
Selection Property
Validation Focus
Variable-ATP CK2 pathway studies
Allosteric binding mechanism; non-ATP-competitive profile
ATP-insensitive inhibition review; comparator ATP-competitive control
Cancer cell-line CK2 profiling
Cellular target engagement at low micromolar concentrations
Pharmacodynamic biomarker endpoints (AKT pS129, β-catenin)
CK2α allosteric site druggability research
Defined allosteric-site reference ligand
Allosteric-site benchmarking; fragment screening and SAR exploration
CK2 inhibitor reference panel procurement
Non-ATP-competitive, allosteric control compound
Assay system suitability; published potency range acceptance criteria
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